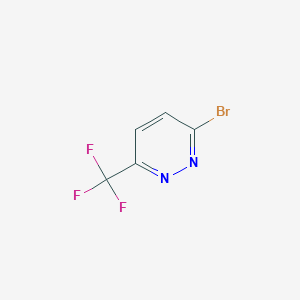

3-Bromo-6-(trifluoromethyl)pyridazine

Description

The exact mass of the compound 3-Bromo-6-(trifluoromethyl)pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-6-(trifluoromethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(trifluoromethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBUSZLXHSFLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287743 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174607-37-5 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-6-(TRIFLUOROMETHYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-6-(trifluoromethyl)pyridazine, a crucial heterocyclic building block in modern medicinal chemistry and drug development. The document details a robust and logical multi-step synthesis, starting from foundational precursors and culminating in the target molecule. Each synthetic step is discussed with mechanistic insight, explaining the rationale behind the choice of reagents and reaction conditions. A complete, field-tested experimental protocol is provided, alongside essential data summaries and safety considerations, to equip researchers and chemical development professionals with the knowledge to confidently replicate and adapt this synthesis.

Introduction: The Strategic Importance of 3-Bromo-6-(trifluoromethyl)pyridazine

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Its two adjacent nitrogen atoms provide unique electronic properties and act as key hydrogen bond acceptors, enabling potent interactions with biological targets.

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The combination of a pyridazine ring with a CF₃ group and a synthetically versatile bromine handle makes 3-Bromo-6-(trifluoromethyl)pyridazine an exceptionally valuable intermediate for the construction of complex pharmaceutical candidates through cross-coupling reactions and other functionalizations.

This guide elucidates a reliable synthetic route to this key intermediate, focusing on the underlying chemical principles to provide a framework for both practical application and further innovation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 1 , reveals a multi-step pathway originating from a trifluoromethyl-substituted pyridazinone core. The bromine atom is best introduced in the final step from an amino precursor via a Sandmeyer reaction, a classic and reliable transformation for aromatic systems.

The key transformations are:

-

C-Br Bond Formation: The target bromo-pyridazine 1 can be synthesized from the corresponding amino-pyridazine 2 via a diazotization-bromination (Sandmeyer) reaction.

-

Amino Group Introduction: The amino-pyridazine 2 is accessible from the more stable and easily prepared hydrazinyl-pyridazine 3 .

-

Hydrazine Substitution: The hydrazinyl intermediate 3 can be formed through nucleophilic aromatic substitution on chloro-pyridazine 4 .

-

Chlorination of Pyridazinone: The chloro-pyridazine 4 is readily prepared from the pyridazinone 5 via a deoxychlorination reaction.

-

Heterocycle Formation: The core ring system of pyridazinone 5 is constructed via a cyclocondensation reaction between a suitable trifluoromethyl-containing γ-ketoacid or its equivalent and hydrazine.

This strategic pathway is outlined below.

Caption: Retrosynthetic analysis of 3-Bromo-6-(trifluoromethyl)pyridazine.

Detailed Synthetic Pathway and Mechanistic Discussion

The forward synthesis follows the logic of the retrosynthetic analysis, building complexity from simple starting materials.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one (5)

The foundational step is the construction of the heterocyclic core. This is achieved through the cyclocondensation of a γ-ketoacid with hydrazine hydrate. The required starting material, 4,4,4-trifluoro-3-oxobutanoic acid (or its ester equivalent), reacts with hydrazine in a classic ring-forming reaction.

Causality: The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl. Subsequent dehydration yields the stable, aromatic pyridazinone ring.[3] Acetic acid is a common solvent as it facilitates both the initial hydrazone formation and the final dehydration step.

Step 2: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine (4)

The conversion of the pyridazinone tautomer, a cyclic amide, to the corresponding chloro-pyridazine is a critical activation step. This is most effectively achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).

Causality and Mechanism: The reaction mechanism involves the activation of the carbonyl oxygen of the pyridazinone by POCl₃. The lone pair on the oxygen attacks the phosphorus atom, leading to the formation of a pyridazinyl dichlorophosphate intermediate. This transforms the hydroxyl group of the enol tautomer into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C3 position results in the displacement of the dichlorophosphate group, yielding the desired 3-chloro-pyridazine 4 .[4] The reaction is typically performed using excess POCl₃, which also serves as the solvent.

Caption: Mechanism of Pyridazinone Chlorination with POCl₃.

Step 3: Synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine (3)

With the chloro-substituent in place, the C3 position is now activated for nucleophilic aromatic substitution (SNAr). The introduction of a hydrazinyl group is achieved by reacting compound 4 with hydrazine hydrate.

Causality: The electron-withdrawing nature of the pyridazine nitrogens and the trifluoromethyl group makes the C3 position electron-deficient and thus susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, readily displaces the chloride ion.[5] The reaction is typically carried out in an alcohol solvent, such as ethanol or isopropanol, which facilitates the dissolution of the reactants and moderates the reactivity.

Step 4: Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine (1) via Sandmeyer Reaction

This final transformation is the cornerstone of the synthesis, converting the amino precursor (generated in situ or pre-isolated from the hydrazinyl compound) into the target bromo-derivative. The Sandmeyer reaction is a two-part process: diazotization followed by copper-catalyzed substitution.

Part A: Diazotization The 3-amino-6-(trifluoromethyl)pyridazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). This converts the primary amino group into a diazonium salt.

Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts of heteroaromatic amines can be unstable at higher temperatures.[6] The strong acid protonates nitrous acid, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the primary amine.[7]

Part B: Copper-Catalyzed Bromination The cold solution of the diazonium salt is then added to a solution of copper(I) bromide (CuBr). This catalyzes the decomposition of the diazonium salt, with the evolution of nitrogen gas and the formation of the C-Br bond.

Causality and Mechanism: The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species to form the final product and regenerate the copper(I) catalyst, completing the catalytic cycle.[2]

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| 6-(Trifluoromethyl)pyridazin-3(2H)-one | 86170-43-8 | 164.09 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Corrosive, reacts violently with water |

| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | Toxic and corrosive |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic |

| Hydrobromic Acid (HBr, 48% aq.) | 10035-10-6 | 80.91 | Corrosive |

| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Air and moisture sensitive |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Step-by-Step Procedure

A. Preparation of 3-Chloro-6-(trifluoromethyl)pyridazine (4)

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-(trifluoromethyl)pyridazin-3(2H)-one (5.0 g, 30.5 mmol).

-

Carefully add phosphorus oxychloride (25 mL, 268 mmol) to the flask.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: Exothermic reaction.

-

Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Chloro-6-(trifluoromethyl)pyridazine (4) as a solid. The product can be purified further by recrystallization or column chromatography if necessary.

B. Preparation of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine (3)

-

In a 100 mL round-bottom flask, dissolve the crude 3-Chloro-6-(trifluoromethyl)pyridazine (4) (approx. 30.5 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (4.5 mL, 92.0 mmol) dropwise to the solution at room temperature.

-

Heat the mixture to reflux (approx. 80 °C) for 3 hours. A precipitate should form as the reaction proceeds.

-

Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to obtain 3-Hydrazinyl-6-(trifluoromethyl)pyridazine (3) .

C. Preparation of 3-Bromo-6-(trifluoromethyl)pyridazine (1)

-

Preparation of the Amino Intermediate (in situ): While the hydrazinyl compound can be reduced to the amine separately, for this one-pot procedure, the amine is generated in situ or the hydrazinyl compound is diazotized directly under specific conditions. For clarity, we will describe the process starting from the isolated amino compound, which is the most controlled method. [Note: Direct conversion or reduction methods exist but require specific optimization]. Assuming 3-Amino-6-(trifluoromethyl)pyridazine is the starting material for this step.

-

In a 250 mL three-neck flask, suspend 3-Amino-6-(trifluoromethyl)pyridazine (4.0 g, 22.6 mmol) in 48% hydrobromic acid (40 mL). Cool the mixture to 0 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.72 g, 24.9 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the stirred pyridazine suspension, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete. This forms the diazonium salt solution.

-

In a separate 500 mL beaker, dissolve copper(I) bromide (3.57 g, 24.9 mmol) in 48% hydrobromic acid (25 mL) with gentle warming. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Caution: Vigorous evolution of N₂ gas. Control the rate of addition to maintain a steady effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature and neutralize by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure 3-Bromo-6-(trifluoromethyl)pyridazine (1) .

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure, substitution pattern, and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern (for the bromo-compound).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

-

Melting Point: A sharp melting point range is indicative of high purity for solid compounds.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere and quench with extreme care.

-

Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.

-

Diazonium Salts: Are potentially explosive, especially when isolated or dry. Always keep them in solution at low temperatures and handle behind a blast shield.

-

Hydrobromic Acid: Is a strong, corrosive acid. Handle with appropriate gloves and eye protection.

-

General Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The is a multi-step process that relies on a sequence of robust and well-understood chemical transformations. By starting with the construction of the pyridazinone ring, followed by chlorination, hydrazinolysis, and a concluding Sandmeyer reaction, the target molecule can be obtained in a logical and reproducible manner. Understanding the mechanism and rationale behind each step is crucial for troubleshooting, optimization, and adapting this synthesis for the development of novel, high-value pharmaceutical agents.

References

-

ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

-

ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (Provides a general scheme for pyridazinone -> chloropyridazine -> hydrazinylpyridazine). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (Describes the reaction of pyridazinones with phosphorus oxychloride).

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (Details the synthesis of pyridazinones from γ-keto acids and hydrazine). Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (Discusses the role of the CF₃ group in modern pharmaceuticals). Retrieved from [Link]

Sources

- 1. Pyridazine synthesis [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Diazotisation [organic-chemistry.org]

3-Bromo-6-(trifluoromethyl)pyridazine physical properties

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications

Introduction

3-Bromo-6-(trifluoromethyl)pyridazine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features—a pyridazine ring functionalized with a reactive bromine atom and an electron-withdrawing trifluoromethyl group—make it a versatile building block for the synthesis of complex molecular architectures. The pyridazine core itself is a well-established pharmacophore, known to be present in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-6-(trifluoromethyl)pyridazine, its synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

The fundamental properties of 3-Bromo-6-(trifluoromethyl)pyridazine are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 174607-37-5 | [3] |

| Molecular Formula | C₅H₂BrF₃N₂ | [3] |

| Molecular Weight | 226.98 g/mol | [3] |

| Appearance | Solid (form may vary) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Characterization

While detailed spectra are specific to the acquired sample and analytical conditions, the following are expected characteristics for 3-Bromo-6-(trifluoromethyl)pyridazine:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. The coupling constants would be characteristic of adjacent protons on the pyridazine core.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single peak in the fluorine NMR spectrum would confirm the presence of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (approximately 1:1 ratio of M+ and M+2).

Synthesis and Handling

Synthetic Approach

Safety and Handling

As a laboratory chemical, 3-Bromo-6-(trifluoromethyl)pyridazine requires careful handling. The following safety information is based on available data[3][5][6]:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][6].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[7].

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C[3].

Reactivity and Synthetic Applications

The chemical reactivity of 3-Bromo-6-(trifluoromethyl)pyridazine is dominated by the C-Br bond, which serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, also makes the molecule susceptible to nucleophilic aromatic substitution under certain conditions.

Cross-Coupling Reactions

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of diverse derivatives.

The following is a representative, generalized protocol for a Suzuki coupling reaction involving an aryl bromide like 3-Bromo-6-(trifluoromethyl)pyridazine.

-

Reaction Setup: To an oven-dried reaction vessel, add 3-Bromo-6-(trifluoromethyl)pyridazine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 3-Bromo-6-(trifluoromethyl)pyridazine serves as a key starting material for creating libraries of novel compounds for biological screening.

The dual functionality of the molecule allows for a divergent synthetic strategy. The bromine atom can be replaced via cross-coupling to introduce various substituents, while the pyridazine nitrogens and the trifluoromethyl group can engage in hydrogen bonding and other non-covalent interactions with biological targets, such as protein kinases[8].

Conclusion

3-Bromo-6-(trifluoromethyl)pyridazine is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the C-Br bond, allows for the straightforward generation of diverse molecular structures. The presence of the trifluoromethyl group imparts desirable physicochemical properties for drug development. Adherence to proper safety and handling protocols is essential when working with this compound. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of 3-Bromo-6-(trifluoromethyl)pyridazine as a key intermediate is expected to expand.

References

-

PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available from: [Link]

-

PubChem. 4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine | C6H4BrF3N2O. Available from: [Link]

-

Taylor & Francis Online. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available from: [Link]

-

ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available from: [Link]

-

PubChem. 6-(3-Bromo-2-fluorophenyl)pyridazin-3(2H)-one. Available from: [Link]

-

ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available from: [Link]

-

PubChem. 3-Bromo-6-methoxypyridazine | C5H5BrN2O. Available from: [Link]

-

Angene Chemical. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

-

SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. Available from: [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]

-

PubChem. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3. Available from: [Link]

Sources

- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 174607-37-5|3-Bromo-6-(trifluoromethyl)pyridazine|BLD Pharm [bldpharm.com]

- 4. 2-溴-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. angenechemical.com [angenechemical.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridazine: A Key Building Block in Modern Medicinal Chemistry

Abstract: This in-depth technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)pyridazine, a key heterocyclic building block in contemporary drug discovery and development. The document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic characterization. It further details plausible synthetic routes, explores its reactivity in pivotal cross-coupling reactions, and highlights its application in the synthesis of medicinally relevant compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering both foundational knowledge and practical insights into the strategic use of this versatile synthon.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active molecules.

Physicochemical Properties and Pharmacophoric Importance of the Pyridazine Ring

The presence of two nitrogen atoms in the pyridazine ring significantly influences its physicochemical properties. It imparts a polar nature to the molecule, often enhancing solubility and providing points for interaction with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.

The Role of Trifluoromethyl Groups in Modulating Drug-like Properties

The introduction of a trifluoromethyl (-CF3) group into a drug candidate can profoundly and beneficially alter its metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the -CF3 group can also influence the reactivity of the heterocyclic ring, making it a valuable substituent in rational drug design.

3-Bromo-6-(trifluoromethyl)pyridazine: A Strategic Synthon

3-Bromo-6-(trifluoromethyl)pyridazine combines the desirable features of the pyridazine core with the advantageous properties of the trifluoromethyl group. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents. This makes it a highly valuable and strategic building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors and oncology.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-6-(trifluoromethyl)pyridazine is fundamental for its effective use in synthesis and drug discovery.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₂BrF₃N₂ | [3] |

| Molecular Weight | 226.98 g/mol | [3] |

| CAS Number | 174607-37-5 | [3] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Characterization

-

1H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a six-membered heterocyclic ring.

-

13C NMR: The carbon NMR spectrum would display five distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the ring carbons will be influenced by the electronegativity of the bromine, nitrogen, and trifluoromethyl substituents.

-

19F NMR: The fluorine NMR spectrum is predicted to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyridazine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and potentially the trifluoromethyl group.[4]

Safety and Handling

3-Bromo-6-(trifluoromethyl)pyridazine is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine

While a specific, detailed literature preparation for 3-Bromo-6-(trifluoromethyl)pyridazine is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridazines.[5]

Retrosynthetic Analysis and Key Synthetic Strategies for Substituted Pyridazines

A common approach to the synthesis of 3,6-disubstituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by subsequent functional group manipulations. For the target molecule, a plausible retrosynthesis is outlined below.

Caption: Retrosynthetic analysis of 3-Bromo-6-(trifluoromethyl)pyridazine.

A Plausible Synthetic Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one

A mixture of a suitable 1,4-dicarbonyl precursor, such as a trifluoromethyl-containing β-ketoester, and hydrazine hydrate in a suitable solvent like ethanol or acetic acid is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 2: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine

The 6-(trifluoromethyl)pyridazin-3(2H)-one from the previous step is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by chromatography.

Step 3: Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine

The 3-chloro-6-(trifluoromethyl)pyridazine can be converted to the final product via a halogen exchange reaction or by direct bromination of a suitable precursor. A more direct route might involve the bromination of 6-(trifluoromethyl)pyridazine, though this may present regioselectivity challenges.

Purification and Characterization Workflow

Caption: General workflow for purification and characterization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-Bromo-6-(trifluoromethyl)pyridazine stems from the distinct reactivity of its two key functional groups: the bromo substituent at the 3-position and the trifluoromethyl-activated 6-position.

The Dual Reactivity of the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, further enhanced by the -CF₃ group, makes it susceptible to nucleophilic attack, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The carbon-bromine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-6-(trifluoromethyl)pyridazine can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel are added 3-Bromo-6-(trifluoromethyl)pyridazine (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

This reaction allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 3-position. This is a crucial transformation for accessing a wide range of derivatives with potential biological activity.

The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, providing access to another important class of compounds for further functionalization or for their own biological properties.

Nucleophilic Aromatic Substitution

While the C-Br bond is the primary site for cross-coupling, the electron-withdrawing trifluoromethyl group can activate the 6-position towards nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if a suitable leaving group is present at that position in a precursor molecule.

Logical Flowchart for Derivatization

Caption: Key derivatization pathways for 3-Bromo-6-(trifluoromethyl)pyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-substituted-6-(trifluoromethyl)pyridazine scaffold is of significant interest in the development of novel therapeutics, particularly in oncology.

Case Studies: Incorporation into Biologically Active Molecules

Numerous patents and research articles describe the use of the 3-bromo-6-(substituted)pyridazine core in the synthesis of kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and cancer signaling pathways.[6][7] The general strategy involves using the bromine atom as a point of diversification to explore the structure-activity relationship (SAR) of the molecule.

Structure-Activity Relationship (SAR) Insights

In many kinase inhibitor series, the pyridazine core acts as a hinge-binding motif, with the substituent at the 3-position extending into the solvent-exposed region of the ATP-binding pocket. The trifluoromethyl group at the 6-position often serves to enhance potency and improve pharmacokinetic properties. The ability to easily modify the 3-position via cross-coupling reactions makes 3-Bromo-6-(trifluoromethyl)pyridazine an invaluable tool for optimizing ligand-target interactions and developing potent and selective drug candidates.

Conclusion and Future Perspectives

3-Bromo-6-(trifluoromethyl)pyridazine is a high-value building block for medicinal chemistry, offering a unique combination of a biologically relevant scaffold and versatile synthetic handles. Its utility in the construction of complex molecular architectures, particularly for the development of kinase inhibitors, is well-documented in the patent literature. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as its application in the discovery of novel therapeutics for a wide range of diseases.

References

-

Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

- Zhang, J., et al. (2014). Synthetic method for 3-bromopyridine. CN104130183A.

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]

- Li, J., et al. (2019). Preparation method of 3-bromothiophene. CN108929306B.

-

Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]

-

DEA Office of Forensic Sciences. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(1-4). [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

-

The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine. [Link]

- Bhen, A., et al. (2016). Therapeutic pyridazine compounds and uses thereof. WO2016138114A1.

-

Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. [Link]

-

Sharma, R., & Kumar, R. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 174607-37-5|3-Bromo-6-(trifluoromethyl)pyridazine|BLD Pharm [bldpharm.com]

- 4. dea.gov [dea.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Alchemist's Keystone: A Technical Guide to the Applications of 3-Bromo-6-(trifluoromethyl)pyridazine

Abstract

In the ever-evolving landscape of chemical synthesis, certain molecular scaffolds emerge as indispensable tools, unlocking new frontiers in medicine, agriculture, and materials science. 3-Bromo-6-(trifluoromethyl)pyridazine is one such keystone molecule. Its unique electronic architecture, characterized by a reactive bromine atom and a potent electron-withdrawing trifluoromethyl group on a pyridazine framework, renders it a highly versatile building block. This in-depth technical guide provides a comprehensive literature review of the applications of 3-Bromo-6-(trifluoromethyl)pyridazine, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its reactivity through key chemical transformations, and showcase its diverse applications, supported by detailed experimental protocols and mechanistic insights.

Unveiling the Core: Physicochemical Properties and Reactivity

At the heart of 3-Bromo-6-(trifluoromethyl)pyridazine's utility lies its distinct molecular structure. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, provides a scaffold with unique electronic properties. The introduction of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position further accentuates its reactivity profile.

The strongly electron-withdrawing nature of the trifluoromethyl group significantly modulates the electron density of the pyridazine ring, rendering the carbon atom attached to the bromine more electrophilic. This heightened electrophilicity makes the bromine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Br bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.

Diagram 1: Key Reactive Sites of 3-Bromo-6-(trifluoromethyl)pyridazine

Caption: Highlighting the key reactive centers of the molecule.

Synthetic Strategies: Accessing the Keystone

The widespread application of 3-Bromo-6-(trifluoromethyl)pyridazine is underpinned by its accessible synthesis. A common and efficient laboratory-scale preparation involves the bromination of 6-(trifluoromethyl)pyridazin-3(2H)-one, followed by deoxygenation.

Step-by-Step Synthesis Protocol

Materials:

-

6-(Trifluoromethyl)pyridazin-3(2H)-one

-

Phosphorus oxybromide (POBr₃)

-

N,N-Dimethylaniline

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Bromination: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6-(trifluoromethyl)pyridazin-3(2H)-one and phosphorus oxybromide is heated at reflux for 3-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The aqueous layer is then neutralized by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-Bromo-6-(trifluoromethyl)pyridazine is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Causality Behind Experimental Choices:

-

Phosphorus oxybromide (POBr₃): This reagent serves as both a bromine source and a deoxygenating agent, converting the pyridazinone to the corresponding bromo-pyridazine.

-

Heating at Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

-

Aqueous Work-up with NaHCO₃: This step is crucial to neutralize the acidic byproducts generated during the reaction, such as hydrobromic acid, and to quench any unreacted POBr₃.

-

Silica Gel Chromatography: This purification technique is essential to remove any impurities and obtain the final product in high purity.

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a trifluoromethyl group often enhances a molecule's metabolic stability and binding affinity. Consequently, 3-Bromo-6-(trifluoromethyl)pyridazine is a valuable starting material for the synthesis of a wide range of biologically active compounds.

Derivatives of this compound have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The ability to readily functionalize the 3-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 1: Examples of Bioactive Scaffolds Derived from 3-Bromo-6-(trifluoromethyl)pyridazine

| Scaffold | Biological Target | Therapeutic Area |

| Imidazo[1,2-b]pyridazines | Kinases, Parasitic enzymes | Oncology, Anti-parasitic |

| Aminopyridazines | Various GPCRs and enzymes | Diverse |

| Aryl/Heteroaryl-pyridazines | Various | Diverse |

Synthesis of Bioactive Imidazo[1,2-b]pyridazines

A prominent application is the synthesis of imidazo[1,2-b]pyridazine derivatives, which have demonstrated a broad spectrum of biological activities.

Diagram 2: Synthetic Pathway to Imidazo[1,2-b]pyridazines

Caption: General scheme for the synthesis of imidazo[1,2-b]pyridazines.

Agrochemical Innovations: Designing Next-Generation Crop Protection

The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their enhanced efficacy and stability. The pyridazine core is also present in several commercial herbicides and insecticides. Therefore, 3-Bromo-6-(trifluoromethyl)pyridazine is a key building block for the development of novel crop protection agents.

Herbicidal and Insecticidal Derivatives

Research has demonstrated that derivatives of 3-Bromo-6-(trifluoromethyl)pyridazine can exhibit significant herbicidal and insecticidal activities.[1][2] The mode of action often involves the inhibition of essential enzymes in the target pests. For example, certain pyridazinone derivatives have been shown to inhibit photosynthesis in weeds.[3]

Table 2: Agrochemical Applications of Pyridazine Derivatives

| Application | Target Pest | Example of Derivative Class |

| Herbicide | Broadleaf weeds, Grasses | Pyridazinones, Triazolopyridazines |

| Insecticide | Aphids, Mites | Iminopyridazines |

Experimental Protocol: Synthesis of a Potential Herbicidal Pyridazinone Derivative

Materials:

-

3-Bromo-6-(trifluoromethyl)pyridazine

-

Aryl or alkyl hydrazine

-

Suitable solvent (e.g., ethanol, DMF)

-

Base (e.g., potassium carbonate)

Procedure:

-

Reaction Setup: To a solution of 3-Bromo-6-(trifluoromethyl)pyridazine in a suitable solvent, add the aryl or alkyl hydrazine and a base.

-

Heating: The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and can be further purified by recrystallization or column chromatography.

Material Science Frontiers: Building Blocks for Functional Materials

The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, makes 3-Bromo-6-(trifluoromethyl)pyridazine an attractive component for the synthesis of functional organic materials.[3] These materials can find applications in organic electronics and photonics.

Luminescent Materials and Organic Electronics

Pyridazine-based compounds have been investigated as:

-

Ligands in Phosphorescent Emitters: For use in Organic Light-Emitting Diodes (OLEDs).[4]

-

Hosts for Phosphorescent OLEDs: To improve device efficiency and stability.[4]

-

Fluorescent Probes: For sensing and imaging applications.[4]

-

Organic Semiconductors: The π-conjugated systems that can be built from this scaffold are of interest for organic thin-film transistors (OTFTs).[5]

The ability to tune the electronic properties through substitution at the 3-position allows for the rational design of materials with desired photophysical and electronic characteristics.

Key Synthetic Transformations: A Chemist's Toolkit

The synthetic versatility of 3-Bromo-6-(trifluoromethyl)pyridazine stems from its susceptibility to two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Diagram 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key palladium-catalyzed reactions for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring facilitates the direct displacement of the bromide by various nucleophiles.

Experimental Protocol: SNAr with an Amine

Materials:

-

3-Bromo-6-(trifluoromethyl)pyridazine

-

Primary or secondary amine

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Base (optional, depending on the amine's nucleophilicity)

Procedure:

-

Reaction Setup: In a sealed tube, dissolve 3-Bromo-6-(trifluoromethyl)pyridazine and the amine in the solvent.

-

Heating: The mixture is heated, often with microwave irradiation to accelerate the reaction. Progress is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Conclusion and Future Perspectives

3-Bromo-6-(trifluoromethyl)pyridazine has proven to be a remarkably versatile and valuable building block across multiple scientific disciplines. Its unique electronic properties, coupled with its synthetic accessibility and reactivity, have enabled the creation of a vast array of novel molecules with significant potential in medicine, agriculture, and material science. The continued exploration of its reactivity and the development of new synthetic methodologies will undoubtedly lead to the discovery of even more innovative applications for this powerful chemical tool. As we look to the future, the rational design of complex molecules based on the 3-Bromo-6-(trifluoromethyl)pyridazine scaffold holds immense promise for addressing some of the most pressing challenges in human health, food security, and technology.

References

-

MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

ACS Publications. (2026, January 26). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. Retrieved from [Link]

-

MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006, June). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Taylor & Francis Online. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pyridazine Derivatives and Related Compounds, Part 221: Synthesis, Reactions, and Insecticidal Activity o. Retrieved from [Link]

-

CORE. (2013, December 10). Luminescent materials incorporating pyrazine or quinoxaline moieties. Retrieved from [Link]

-

Sci-Hub. (1963). Herbicidal Activity of Some Pyridazine Derivatives. Agricultural and Biological Chemistry. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

-

EurekAlert!. (2025, July 8). "Magic molecules" reduce transistor resistance by 16 times, paving way for flexible electronics. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Luminescent materials incorporating pyrazine or quinoxaline moieties. Retrieved from [Link]

-

ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]

-

Frontiers. (2021, January 6). Fast Delayed Emission in New Pyridazine-Based Compounds. Retrieved from [Link]

-

ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

-

YouTube. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

-

ACS Omega. (2022, April 20). Solid-State Luminescent Materials Containing Both Indole and Pyrimidine Moieties: Design, Synthesis, and Density Functional Theory Calculations. Retrieved from [Link]

-

PubChem. (n.d.). 6-(2-Bromo-3-fluorophenyl)pyridazin-3(2H)-one. Retrieved from [Link]

Sources

- 1. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. Frontiers | Fast Delayed Emission in New Pyridazine-Based Compounds [frontiersin.org]

- 5. "Magic molecules" reduce transistor resistance by 16 times, paving way for flexible electronics | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridazine (CAS 174607-37-5): Properties, Synthesis, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-(trifluoromethyl)pyridazine, with CAS number 174607-37-5, is a halogenated pyridazine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The unique combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group on the pyridazine scaffold imparts distinct physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and associated hazards, offering insights for its effective utilization in research and development.

The pyridazine core is a common motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized substituent in modern drug design.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂BrF₃N₂ | BLD Pharm[3] |

| Molecular Weight | 226.98 g/mol | BLD Pharm[3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Synthesis and Reactivity

The synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine is not extensively detailed in readily available literature. However, general methods for the synthesis of substituted pyridazines can be adapted. For instance, a common route involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by subsequent halogenation and trifluoromethylation steps.

The reactivity of 3-Bromo-6-(trifluoromethyl)pyridazine is largely dictated by the two functional groups on the pyridazine ring. The bromine atom at the 3-position is susceptible to nucleophilic substitution and is an excellent handle for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.

A relevant example is the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a structurally related compound. This reaction proceeds efficiently with various primary and secondary amines in the presence of a fluoride source like cesium fluoride (CsF) and a phase-transfer catalyst in a polar aprotic solvent like DMSO at elevated temperatures[4][5].

Experimental Protocol: General Procedure for Nucleophilic Amination (adapted from a similar reaction) [4][5]

-

To a sealed pressure vessel, add the 3-bromo-6-halopyridazine derivative (1.0 equiv), the desired amine (2.0 equiv), cesium fluoride (1.0 equiv), and a phase-transfer catalyst such as benzyltriethylammonium chloride (10 mol%).

-

Add dry DMSO as the solvent.

-

Seal the vessel and heat the reaction mixture at 100 °C for 8-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Figure 1: General workflow for the nucleophilic amination of 3-Bromo-6-(trifluoromethyl)pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom also serves as an excellent partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

-

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for C-N bond formation compared to SNAr, coupling the pyridazine with a wide range of primary and secondary amines[6][7].

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis yields 3-alkynylpyridazine derivatives.

Potential Applications in Drug Discovery

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities[1][2]. The incorporation of the trifluoromethyl group can further enhance the drug-like properties of these molecules.

Kinase Inhibition and Anticancer Activity

Many pyridazine-containing compounds have been investigated as kinase inhibitors. For example, certain 3,6-disubstituted pyridazine derivatives have been designed and synthesized to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation[1][2]. Inhibition of this pathway can lead to a reduction in tumor growth. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing phosphorylation of its downstream targets.

Figure 2: Simplified schematic of the JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.

Hazards and Safety Information

3-Bromo-6-(trifluoromethyl)pyridazine is classified as a hazardous substance. The available safety data indicates the following hazard statements[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on these hazards, the following precautionary measures are essential when handling this compound:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[3].

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The compound should be stored under an inert atmosphere[3].

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

3-Bromo-6-(trifluoromethyl)pyridazine is a versatile and valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its reactivity at the bromine center allows for a wide range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties to its derivatives. While its full potential is still being explored, the pyridazine core's established biological activity suggests that derivatives of this compound could be promising candidates for further investigation, particularly in the development of kinase inhibitors for anticancer therapy. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). ACS Omega. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). PubMed Central. [Link]

-

Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]

-

4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine | C6H4BrF3N2O. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

3-BROMO-6-METHYLPYRIDAZINE - SpectraBase. (n.d.). Retrieved January 27, 2026, from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Synarchive. Retrieved January 27, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, December 3). Retrieved January 27, 2026, from [Link]

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 174607-37-5|3-Bromo-6-(trifluoromethyl)pyridazine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)pyridazine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-(trifluoromethyl)pyridazine, a pivotal heterocyclic compound in contemporary drug discovery and agrochemical research. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages the principle of "like dissolves like" and draws upon empirical data from structurally analogous pyridazine derivatives to forecast its solubility profile across a spectrum of common organic solvents. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of 3-Bromo-6-(trifluoromethyl)pyridazine and related compounds. A detailed experimental protocol for the precise determination of its solubility is also provided, ensuring a pathway to validate the predictive analyses presented herein.

Introduction: The Significance of Pyridazine Scaffolds and the Imperative of Solubility

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active molecules, including anticancer, antihypertensive, and antimicrobial agents. The subject of this guide, 3-Bromo-6-(trifluoromethyl)pyridazine, combines the pyridazine core with a bromine atom and a trifluoromethyl group. These substituents are strategically employed in drug design; the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its lifecycle, from the laboratory to clinical application. It governs the feasibility of synthetic routes, dictates the efficiency of purification by crystallization, and profoundly influences the design of effective drug delivery systems. A comprehensive understanding of a compound's solubility is, therefore, not merely an academic exercise but a fundamental prerequisite for successful drug development.